Cas no 1402004-22-1 (2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL)

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated aromatic alcohol with a chloro-methoxy substitution pattern. Its structure combines a trifluoromethyl group with a hydroxyl functionality, offering unique steric and electronic properties that make it valuable in synthetic chemistry. The presence of both electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) groups enhances its versatility as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group improves metabolic stability and lipophilicity, while the hydroxyl group allows for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. High purity grades are available for research and industrial applications.
2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL structure
1402004-22-1 structure
Product name:2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL
CAS No:1402004-22-1
MF:C10H10ClF3O2
MW:254.633412837982
CID:4937060

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL Chemical and Physical Properties

Names and Identifiers

    • 2-(5-CHLORO-2-METHOXYPHENYL)-1,1,1-TRIFLUOROPROPAN-2-OL
    • 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL
    • Inchi: 1S/C10H10ClF3O2/c1-9(15,10(12,13)14)7-5-6(11)3-4-8(7)16-2/h3-5,15H,1-2H3
    • InChI Key: OTVWLVQWNGFHIE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(C)(C(F)(F)F)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 247
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019125076-1g
2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol
1402004-22-1 95%
1g
547.05 USD 2021-06-16
Crysdot LLC
CD12145605-1g
2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol
1402004-22-1 97%
1g
$516 2024-07-23

Additional information on 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL

Introduction to 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL (CAS No. 1402004-22-1)

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL, identified by its Chemical Abstracts Service (CAS) number 1402004-22-1, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a chloro-substituted methoxyphenyl ring, which contribute to its unique physicochemical properties and biological activities. The structural features of this compound make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL consists of a benzene ring substituted with a chloro group at the 5-position and a methoxy group at the 2-position. The presence of these electron-withdrawing and electron-donating groups, respectively, influences the electronic distribution across the aromatic system, thereby affecting its reactivity and interactions with biological targets. Additionally, the compound incorporates a trifluoromethyl group at the 1-position of the propanol backbone, which enhances its lipophilicity and metabolic stability. These structural attributes collectively contribute to the compound's potential as an intermediate in synthetic chemistry and as a lead compound in pharmacological research.

In recent years, there has been growing interest in fluorinated compounds due to their favorable pharmacokinetic properties, including improved bioavailability, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is known to modulate the pharmacological activity of molecules by influencing their electronic properties and interactions with biological receptors. Studies have demonstrated that fluorine atoms can enhance the binding affinity of drug candidates by increasing hydrophobic interactions and reducing desolvation penalties. Furthermore, the introduction of fluorine into molecular structures often leads to improved resistance to metabolic degradation, thereby extending the half-life of drugs in vivo.

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL has been investigated in several contexts within pharmaceutical research. One notable area of interest is its potential as a precursor in the synthesis of more complex bioactive molecules. The presence of both an alcohol functional group and aromatic rings provides multiple sites for further chemical modification, allowing for the exploration of diverse structural analogs. Researchers have utilized this compound as a building block in the development of novel therapeutic agents targeting various diseases.

Recent advancements in computational chemistry have enabled more efficient screening and design of drug candidates. Machine learning models, coupled with traditional quantum mechanical calculations, have been employed to predict the biological activity of fluorinated compounds like 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL. These computational approaches have helped identify promising scaffolds for further experimental validation. For instance, virtual screening techniques have been used to dock this compound into biological targets such as enzymes and receptors relevant to therapeutic intervention.

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors followed by protection-deprotection strategies to install the alcohol functionality. The introduction of the trifluoromethyl group is typically accomplished through metal-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic methodologies highlight the compound's versatility as a synthetic intermediate.

In addition to its synthetic utility, 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL has been explored for its potential biological activities. Preliminary studies suggest that this compound may exhibit properties relevant to areas such as anti-inflammatory and anticancer therapies. The combination of structural features known to modulate biological activity makes it an attractive candidate for further investigation. Researchers are particularly interested in understanding how modifications to its aromatic rings and alcohol moiety can influence its pharmacological profile.

The impact of fluorine substitution on drug-like properties has been extensively studied in recent literature. For example, fluorinated analogs of existing drugs have often shown improved efficacy and reduced side effects compared to their non-fluorinated counterparts. This trend underscores the importance of fluorine chemistry in modern drug development. 2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-OL exemplifies how strategic incorporation of fluorine can enhance molecular properties critical for therapeutic success.

The future directions for research on cas no1402004-22-1 include expanding its chemical space through derivatization studies and exploring new synthetic pathways that improve scalability and efficiency. Advances in flow chemistry and continuous manufacturing may also enable more sustainable production methods for this compound and its derivatives. Furthermore, collaborations between experimentalists and computational chemists will be crucial in unraveling the structure-property relationships that govern its biological activity.

In conclusion,cas no1402004-22-1 represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for synthetic chemists and medicinal biologists alike. As our understandingof fluorinated compounds continuesto grow,this compound will likely play an important rolein future drug discovery efforts aimed at addressing unmet medical needs.

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